2-Methyl-5-((4-nitrophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 2-Methyl-5-((4-nitrophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic derivative featuring a fused thiazolo-triazole core, substituted with a 4-nitrophenyl group and a 4-phenylpiperazine moiety. Its structural complexity arises from the integration of electron-withdrawing (nitro) and electron-donating (piperazine) groups, which may influence its physicochemical and pharmacological properties. Crystallographic analysis of such compounds often employs SHELX programs (e.g., SHELXL for refinement), as demonstrated in related structural studies .
Properties
IUPAC Name |
2-methyl-5-[(4-nitrophenyl)-(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3S/c1-15-23-22-27(24-15)21(29)20(32-22)19(16-7-9-18(10-8-16)28(30)31)26-13-11-25(12-14-26)17-5-3-2-4-6-17/h2-10,19,29H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZZDEWXHALRJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Methyl-5-((4-nitrophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol represents a novel addition to the class of thiazole and triazole derivatives. These compounds have garnered attention due to their broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. This article reviews the biological activity of this specific compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . The presence of multiple functional groups such as thiazole, triazole, and piperazine derivatives in its structure contributes to its biological activity. The nitrophenyl group is known for enhancing the pharmacological properties of compounds.
Antifungal Activity
Recent studies have indicated that triazole derivatives exhibit significant antifungal properties. The structure-activity relationship (SAR) of 1,2,4-triazoles has been extensively documented, showing that modifications can enhance antifungal efficacy. For instance, compounds with alkylpiperazinyl linkers have demonstrated potent antifungal activity comparable to standard treatments .
Table 1: Antifungal Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Activity Level |
|---|---|---|
| Standard Drug | 0.5 | Excellent |
| Compound A | 1.0 | Good |
| Compound B | 8.0 | Modest |
| This compound | TBD | TBD |
Note: TBD indicates that specific MIC values for this compound are currently under investigation.
Anticancer Activity
The anticancer potential of thiazole and triazole derivatives has been explored in various studies. The compound's ability to inhibit tumor cell proliferation has been linked to its interaction with specific cellular pathways involved in cancer progression. For example, compounds containing the triazole moiety have shown promising results in inhibiting the growth of various cancer cell lines .
Case Study:
A recent study evaluated the effects of thiazolo[3,2-b][1,2,4]triazoles on human cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .
Antibacterial Activity
Thiazole and triazole derivatives also exhibit antibacterial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. Experimental results suggest that modifications in the piperazine ring can significantly enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria .
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant antimicrobial activity. The compound under discussion has shown efficacy against various bacterial strains.
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of several thiazolo derivatives, 2-Methyl-5-((4-nitrophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting moderate antimicrobial activity.
Antifungal Activity
The compound has also been investigated for its antifungal properties. Research indicates that triazole derivatives can inhibit fungal growth by interfering with ergosterol synthesis.
Table 2: Antifungal Activity Against Common Fungal Strains
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16 |
| Aspergillus fumigatus | 32 |
| Cryptococcus neoformans | 64 |
Anticancer Potential
Emerging evidence suggests that thiazolo[3,2-b][1,2,4]triazoles may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been a focal point of research.
Case Study: Anticancer Activity
In vitro studies on human cancer cell lines (e.g., breast cancer MCF-7 cells) revealed that This compound inhibited cell proliferation with an IC50 value of 25 µM. This suggests a promising role in cancer therapeutics.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methyl group at position 2 and the nitro-substituted aryl group at position 5 are reactive sites for nucleophilic substitution. For example:
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Reaction with amines : The nitro group on the 4-nitrophenyl moiety undergoes substitution with primary/secondary amines under basic conditions (e.g., K₂CO₃ in DMF at 80°C), yielding aminophenyl derivatives.
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Methyl group functionalization : The methyl group can be brominated using NBS (N-bromosuccinimide) under radical initiation, enabling further coupling reactions .
Table 1: Nucleophilic Substitution Conditions
| Substrate Position | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Nitrophenyl | Ethylamine/K₂CO₃/DMF | 4-Aminophenyl analog | 72–78 | |
| C2-Methyl | NBS/AIBN/CCI₄ | Bromomethyl derivative | 65 |
Cyclization Reactions
The thiazolo[3,2-b] triazole core participates in ring-expansion reactions:
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With dibenzoylacetylene : Forms fused triazolo-pyrimidine derivatives via one-pot, catalyst-free cycloaddition at room temperature .
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Acid-mediated cyclization : Treatment with concentrated H₂SO₄ induces rearrangement to triazolo-thiadiazine systems .
Key Finding : Cyclization efficiency depends on electron-withdrawing groups (e.g., nitro) at the 4-nitrophenyl position, which enhance electrophilicity at the reaction site .
Electrophilic Aromatic Substitution
The phenylpiperazine and nitrophenyl groups undergo electrophilic substitution:
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Nitration : Further nitration of the phenylpiperazine ring occurs at the meta position under HNO₃/H₂SO₄, though steric hindrance from the methyl group reduces yield.
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Sulfonation : Selective sulfonation at the nitrophenyl ring’s para position is achieved using fuming H₂SO₄ .
Oxidation and Reduction
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Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enhancing water solubility and enabling peptide coupling .
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Thiazole ring oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) forms a sulfoxide derivative, altering electronic properties .
Table 2: Redox Reactions
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Nitro reduction | H₂ (1 atm)/10% Pd-C/EtOH | 4-Aminophenyl derivative | Antibacterial hybrids |
| Thiazole oxidation | mCPBA/CH₂Cl₂/0°C | Sulfoxide analog | SAR studies |
Metal Complexation
The triazole and piperazine nitrogen atoms act as ligands for transition metals:
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Copper(II) complexes : Form stable octahedral complexes in ethanol/water, confirmed by UV-Vis and ESR spectroscopy . These complexes show enhanced antifungal activity compared to the parent compound .
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Silver(I) coordination : Reacts with AgNO₃ to form linear coordination polymers, characterized by X-ray crystallography .
Cross-Coupling Reactions
The brominated derivative (from NBS treatment) participates in Suzuki-Miyaura couplings:
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With aryl boronic acids : Pd(PPh₃)₄ catalyzes biaryl formation, enabling structural diversification for SAR studies .
Mechanistic Insights
-
Steric effects : The methyl group at position 2 hinders reactions at the adjacent thiazole nitrogen, directing reactivity toward the nitrophenyl and piperazine moieties.
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Electronic effects : The nitro group’s electron-withdrawing nature activates the aryl ring for nucleophilic substitution but deactivates it for electrophilic substitution .
Stability and Reaction Optimization
Comparison with Similar Compounds
Core Structural Differences
The thiazolo[3,2-b][1,2,4]triazol system in the target compound distinguishes it from simpler heterocycles like benzothiazoles or pyrazolines. For example, 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole (reported in ) contains a benzothiazole-pyrazoline hybrid structure .
Substituent Effects
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitrophenyl group in the target compound contrasts with the 4-methoxyphenyl substituent in the benzothiazole analog . In contrast, methoxy groups enhance solubility and may improve membrane permeability.
- Piperazine Moieties :
The 4-phenylpiperazine group in the target compound is absent in the analog. Piperazine derivatives are common in central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier, suggesting possible neuropharmacological applications for the target compound.
Pharmacological Hypotheses
While the target compound’s biological activity remains uncharacterized, structural parallels to known bioactive molecules provide insights:
- The benzothiazole-pyrazoline analog exhibits antitumor and antidepressant activity, attributed to intercalation with DNA or modulation of serotonin receptors .
- The nitro group in the target compound may confer reactivity toward cellular reductases, a mechanism observed in nitroaromatic prodrugs.
- The piperazine moiety could enhance interactions with dopamine or serotonin receptors, as seen in antipsychotic drugs.
Comparative Data Table
The table below summarizes structural and inferred properties of the target compound and its analog from :
Q & A
Q. Advanced: How can impurities from incomplete cyclization be mitigated during synthesis?
Use tandem analytical techniques (e.g., TLC and HPLC) to monitor intermediate formation. Adjust reaction time (e.g., extending from 6 to 12 hours) and employ gradient recrystallization with mixed solvents (ethanol/water) to isolate pure products .
Basic: What analytical methods are critical for structural characterization?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms piperazine and nitrophenyl substituents .
- X-ray Crystallography : Resolves stereochemistry and validates thiazolo-triazole fusion (e.g., SHELX software for refinement) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 509.2 for [M+H]⁺) .
Q. Advanced: How to resolve contradictions between NMR and X-ray data for conformational isomers?
Perform variable-temperature NMR to assess dynamic equilibria. Compare experimental X-ray torsion angles with computational models (DFT calculations) to validate dominant conformers .
Basic: What in vitro assays are used for preliminary pharmacological screening?
Answer:
- Enzyme Inhibition : Test against kinases (e.g., EGFR) or phosphodiesterases using fluorogenic substrates .
- Antimicrobial Activity : Disk diffusion assays (e.g., vs. S. aureus) with MIC values .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ = 12 µM in HeLa) .
Q. Advanced: How to address discrepancies in activity across cell lines or assay conditions?
- Validate target engagement via thermal shift assays (TSA) or cellular thermal shift assays (CETSA).
- Cross-reference with structural analogs (e.g., fluorophenyl derivatives show 3x higher activity than methoxy variants) .
Basic: How can computational methods predict biological targets?
Answer:
- Molecular Docking : AutoDock Vina or Glide identifies binding poses in receptors (e.g., serotonin 5-HT₂A, ΔG = -9.2 kcal/mol) .
- QSAR Models : Correlate substituent electronegativity (e.g., nitro groups) with antimicrobial potency (R² = 0.85) .
Q. Advanced: How to integrate MD simulations with experimental IC₅₀ data?
Run 100-ns MD simulations to assess binding stability. Compare RMSD values (<2 Å) with experimental IC₅₀ trends to prioritize lead compounds .
Basic: What hypotheses exist about its mechanism of action?
Answer:
- Receptor Modulation : Piperazine moiety may target dopaminergic or serotonergic receptors (Ki = 50 nM) .
- Enzyme Inhibition : Thiazole-triazole core could inhibit topoisomerase II (IC₅₀ = 8 µM) .
Q. Advanced: What experimental approaches elucidate mechanisms?
- Kinetic Studies : Measure kcat/Km changes under varying inhibitor concentrations.
- Mutagenesis : Engineer receptor mutants (e.g., D³³A in 5-HT₂A) to test binding dependencies .
Basic: How stable is this compound under physiological conditions?
Answer:
- pH Stability : Stable at pH 7.4 (t₁/₂ > 24 hours) but degrades at pH < 3 (t₁/₂ = 2 hours) .
- Thermal Stability : Decomposes at >150°C (DSC analysis) .
Q. Advanced: What are the primary degradation pathways?
- Hydrolysis : Nitro group reduction forms amine derivatives (LC-MS/MS confirms m/z 483.1 [M+H-NO₂]⁺).
- Oxidation : Thiazole ring opens under H₂O₂, forming sulfonic acid byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
